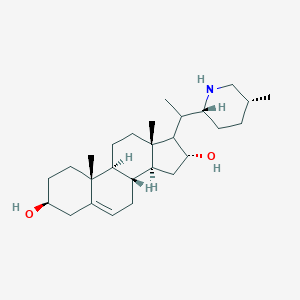
Capsimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Capsimine is a natural product found in Solanum pseudocapsicum with data available.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Capsimine exhibits a range of pharmacological effects that make it a candidate for therapeutic applications. Its mechanisms of action primarily involve the activation of the transient receptor potential vanilloid 1 (TRPV1) channel, similar to capsaicin. This section outlines key therapeutic areas where this compound is being investigated.
Pain Management
This compound has shown promise in managing pain through its analgesic properties. Research indicates that it can induce desensitization of sensory neurons, leading to reduced pain perception:
- Case Study: Neuropathic Pain
A study involving the application of capsicine cream (0.075%) demonstrated significant pain relief in patients with diabetic neuropathy. The mechanism was attributed to the depletion of substance P, a neuropeptide associated with pain signaling .
| Study Type | Concentration | Duration | Outcome |
|---|---|---|---|
| Clinical Trial | 0.075% cream | 6 weeks | Pain reduction in neuropathy |
| Animal Model | Varies | 4 weeks | Decreased TRPV1 expression |
Anti-Inflammatory Effects
This compound's anti-inflammatory properties have been explored in various conditions:
- Case Study: Arthritis
In an animal model of arthritis, capsicine application reduced inflammation markers significantly, showcasing its potential as a topical treatment for inflammatory diseases .
| Study Type | Concentration | Duration | Outcome |
|---|---|---|---|
| Animal Model | 0.1% cream | 2 weeks | Reduced inflammation markers |
Obesity and Metabolic Disorders
Recent studies suggest that this compound may assist in weight management and metabolic health:
- Case Study: Weight Loss
A clinical trial showed that participants using a capsicine-enriched diet experienced greater weight loss compared to controls, attributed to increased energy expenditure and fat oxidation .
| Study Type | Concentration | Duration | Outcome |
|---|---|---|---|
| Clinical Trial | Capsicine diet | 12 weeks | Significant weight loss |
Food Industry Applications
Beyond pharmacology, this compound finds applications in the food industry, primarily due to its flavoring and preservative properties.
Flavor Enhancer
This compound is utilized as a natural flavor enhancer in various food products, providing the characteristic heat associated with chili peppers.
Preservation
The antimicrobial properties of this compound make it suitable for use as a preservative in food formulations:
- Case Study: Food Preservation
Research indicates that incorporating capsicine into packaging films can extend shelf life by inhibiting microbial growth .
| Application | Concentration | Type | Outcome |
|---|---|---|---|
| Packaging Film | Varies | Active Packaging | Extended shelf life |
Eigenschaften
CAS-Nummer |
123123-41-1 |
|---|---|
Molekularformel |
C27H45NO2 |
Molekulargewicht |
415.7 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13S,14S,16R)-10,13-dimethyl-17-[(1S)-1-[(2R,5R)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,23-,24-,25?,26+,27+/m1/s1 |
InChI-Schlüssel |
IRRHFODGOMSPEE-MXDZRWKNSA-N |
SMILES |
CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
Isomerische SMILES |
C[C@@H]1CC[C@@H](NC1)[C@@H](C)C2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O |
Kanonische SMILES |
CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
Synonyme |
22,26-epiminocholest-5-ene-3,16-diol capsimine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















